molecular formula C27H32N6O2 B2942668 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-33-0

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2942668
CAS No.: 898464-33-0
M. Wt: 472.593
InChI Key: WCHZIPTUTHJRPW-UHFFFAOYSA-N
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Description

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylbenzyl group, a phenethyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include carboxylic acid chlorides, anhydrides, and bases such as sodium methoxide in butanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling up of the process.

Chemical Reactions Analysis

Types of Reactions

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound’s purine core is a common motif in many biologically active molecules, suggesting potential pharmacological applications.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid metabolism or signaling pathways. The piperazine ring and substituted groups may enhance binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-19-9-10-20(2)22(17-19)18-31-13-15-32(16-14-31)26-28-24-23(25(34)29-27(35)30(24)3)33(26)12-11-21-7-5-4-6-8-21/h4-10,17H,11-16,18H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZIPTUTHJRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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